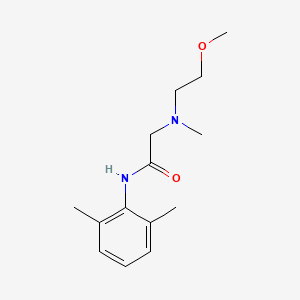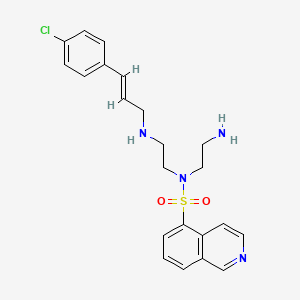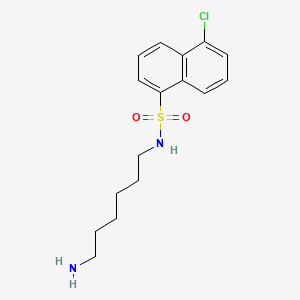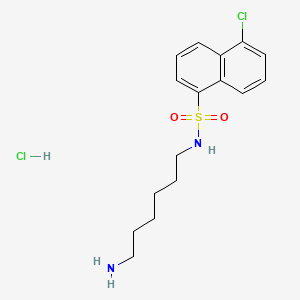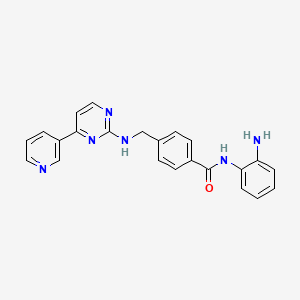
莫西替尼
描述
科学研究应用
莫西替尼具有广泛的科学研究应用,包括:
化学: 用作研究试剂,研究组蛋白脱乙酰酶的抑制及其在基因表达中的作用。
生物学: 用于研究基因表达的调节以及组蛋白脱乙酰酶在各种生物过程中的作用。
医学: 正在进行临床试验,用于治疗各种癌症,包括滤泡性淋巴瘤、霍奇金淋巴瘤和急性髓系白血病.
工业: 用于开发靶向组蛋白脱乙酰酶的新型治疗剂.
作用机制
莫西替尼通过抑制组蛋白脱乙酰酶,特别是组蛋白脱乙酰酶 1、组蛋白脱乙酰酶 2、组蛋白脱乙酰酶 3 和组蛋白脱乙酰酶 11 来发挥作用 . 通过抑制这些酶,莫西替尼诱导组蛋白过度乙酰化,导致基因表达发生改变。 这导致肿瘤抑制基因激活、细胞增殖抑制、细胞分化诱导和癌细胞凋亡 .
类似化合物:
伏立诺他: 另一种用于治疗皮肤T细胞淋巴瘤的组蛋白脱乙酰酶抑制剂。
罗米地辛: 一种用于治疗外周T细胞淋巴瘤的组蛋白脱乙酰酶抑制剂。
帕诺比诺他: 一种用于治疗多发性骨髓瘤的组蛋白脱乙酰酶抑制剂。
莫西替尼的独特性: 莫西替尼对特定组蛋白脱乙酰酶(组蛋白脱乙酰酶 1、组蛋白脱乙酰酶 2、组蛋白脱乙酰酶 3 和组蛋白脱乙酰酶 11)具有选择性,这允许靶向抑制和减少脱靶效应 . 这种选择性使莫西替尼成为治疗各种癌症和其他涉及基因表达失调的疾病的有希望的候选药物 .
未来方向
Mocetinostat has shown promising results in clinical trials for various cancers . It has also been found to activate Krüppel-like factor 4 and protect against tissue destruction and inflammation in osteoarthritis . This suggests that Mocetinostat could potentially be used as a disease-modifying osteoarthritis drug .
生化分析
Biochemical Properties
Mocetinostat interacts with several enzymes and proteins, primarily histone deacetylase 1 (HDAC1), but also HDAC2, HDAC3, and HDAC11 . The nature of these interactions involves the inhibition of these enzymes, leading to the accumulation of acetylated histones .
Cellular Effects
Mocetinostat has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting proliferation, inducing cell differentiation and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mocetinostat exerts its effects at the molecular level primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes that have been inappropriately turned off .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mocetinostat have been observed to change over time. For instance, in a study of relapsed or refractory lymphoma, patients who derived clinical benefit from Mocetinostat experienced long-term disease control .
Dosage Effects in Animal Models
In animal models, the effects of Mocetinostat have been observed to vary with different dosages. For example, intraperitoneal administration of Mocetinostat in mice reduced the severity of osteoarthritis-associated changes and improved pain behaviors .
Metabolic Pathways
Mocetinostat is involved in the histone acetylation metabolic pathway. It interacts with histone deacetylases (HDACs), inhibiting their activity and leading to the accumulation of acetylated histones .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with histone deacetylases (HDACs) to influence gene expression .
准备方法
合成路线和反应条件: 莫西替尼的合成涉及多个步骤,从制备苯甲酰胺核心结构开始。关键步骤包括:
苯甲酰胺核心的形成: 合成从2-氨基苯甲酰胺与4-(吡啶-3-基)嘧啶-2-胺在特定条件下反应开始,形成核心结构。
官能团修饰:
工业生产方法: 莫西替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 莫西替尼会发生多种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢,导致形成氧化衍生物。
还原: 此反应涉及添加氢或去除氧气,导致形成还原衍生物。
取代: 此反应涉及用另一个官能团替换一个官能团,导致形成取代衍生物。
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤化剂和亲核试剂。
主要形成的产物: 这些反应形成的主要产物包括莫西替尼的各种氧化、还原和取代衍生物,每种衍生物都具有独特的化学和生物特性 .
属性
IUPAC Name |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLUBSXIHFDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222945 | |
| Record name | Mocetinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Peroxidase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16483 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth. | |
| Record name | Mocetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
726169-73-9, 9003-99-0 | |
| Record name | Mocetinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mocetinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mocetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peroxidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mocetinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peroxidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOCETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Mocetinostat?
A: Mocetinostat is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor. [] It specifically targets and inhibits Class I HDACs, namely HDAC1, HDAC2, and HDAC3, and Class IV HDAC11. [, , , , , , , ]
Q2: How does Mocetinostat's inhibition of HDACs affect cancer cells?
A: HDACs typically remove acetyl groups from histones, leading to tighter DNA packing and suppression of gene expression, including tumor suppressor genes. Mocetinostat, by inhibiting HDACs, promotes histone acetylation, leading to a more relaxed chromatin structure and enabling the expression of tumor suppressor genes. [, , , , , , , , , , , ]
Q3: What are the downstream effects of Mocetinostat's HDAC inhibition in cancer cells?
A3: Mocetinostat's inhibition of HDACs triggers various downstream effects in cancer cells, including:
- Induction of Apoptosis: Mocetinostat increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, ultimately promoting programmed cell death (apoptosis) in cancer cells. [, , , , , ]
- Cell Cycle Arrest: By modulating the expression of cell cycle regulators, such as E2F1, Mocetinostat can arrest the cell cycle, preventing uncontrolled cancer cell proliferation. [, , ]
- Inhibition of Angiogenesis: Studies have shown that Mocetinostat can reduce the formation of new blood vessels (angiogenesis) in tumors, limiting their access to nutrients and oxygen, thus hindering growth and spread. []
- Reversal of Epithelial-to-Mesenchymal Transition (EMT): Mocetinostat can reverse EMT, a process associated with increased tumor aggressiveness and metastasis, by suppressing the expression of EMT-promoting transcription factors like ZEB1. This, in turn, can restore sensitivity to chemotherapy in resistant cancer cells. [, , ]
- Enhancement of Immune Response: Research suggests that Mocetinostat can augment the anti-tumor immune response by increasing tumor antigen presentation machinery, downregulating immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells (MDSCs), and promoting the activity of cytotoxic T cells. [, , , , ]
Q4: Does Mocetinostat's activity extend beyond histone modification?
A: Yes, in addition to histones, Mocetinostat can also impact the acetylation status of non-histone proteins, contributing to its anti-cancer effects. For example, it can affect microtubule dynamics, potentially contributing to its anti-proliferative effects. []
Q5: What is the molecular formula and weight of Mocetinostat?
A5: Although the research papers provided don't explicitly state the molecular formula and weight of Mocetinostat, this information can be readily found in publicly accessible chemical databases. Please refer to these resources for detailed structural information.
A: The provided research articles primarily focus on Mocetinostat's preclinical and clinical development as an anti-cancer agent, with a particular emphasis on its mechanism of action, efficacy, and safety profile. While some papers touch upon its pharmacokinetic properties [], they do not delve into the specific aspects mentioned above. Further investigation into dedicated materials science, chemical engineering, and environmental science literature would be necessary to acquire information regarding these specific domains.
Q6: Have any structure-activity relationship (SAR) studies been conducted on Mocetinostat?
A: While the provided research doesn't extensively detail specific SAR studies for Mocetinostat, one study explored the replacement of the pyrimidine ring in Mocetinostat with chiral heterocycles. They found that compounds containing a 2-amino-linked dihydrooxazole ring exhibited increased potency and selectivity towards HDAC3 compared to Mocetinostat. []
Q7: What is known about the stability and formulation of Mocetinostat?
A7: The provided articles predominantly focus on Mocetinostat's biological activity and do not provide comprehensive details about its stability under various conditions or specific formulation strategies employed.
Q8: What are the SHE regulations surrounding Mocetinostat?
A8: The provided research articles primarily focus on the preclinical and clinical investigation of Mocetinostat. As an investigational drug, specific SHE regulations surrounding its manufacturing and handling would be subject to evolving guidelines and regulations set by regulatory bodies like the FDA and EMA.
Q9: What is known about the pharmacokinetics of Mocetinostat?
A: One study investigated the pharmacokinetic profile of Mocetinostat in rats. Following oral administration, Mocetinostat demonstrated a bioavailability of 29.3%. The study highlighted its rapid absorption, long elimination half-life, and sustained HDAC inhibition. []
Q10: How does Mocetinostat's pharmacokinetic profile contribute to its potential as a therapeutic?
A: Mocetinostat's favorable pharmacokinetic properties, including its oral bioavailability, long half-life, and sustained target inhibition, are crucial for its potential as a therapeutic. These features allow for convenient dosing regimens and prolonged drug exposure, which are essential for achieving optimal therapeutic outcomes. [, ]
Q11: What cancer types have shown sensitivity to Mocetinostat in preclinical studies?
A11: Preclinical studies have demonstrated Mocetinostat's anti-cancer activity in various cancer models, including:
- Leiomyosarcoma (LMS): Mocetinostat demonstrated potent anti-LMS effects both alone and in combination with gemcitabine, inhibiting cell growth, enhancing apoptosis, and reducing tumor growth in vivo. Notably, it downregulated gemcitabine-resistance markers and upregulated a gemcitabine-sensitivity marker, suggesting its potential in overcoming chemoresistance. []
- Breast Cancer: Mocetinostat effectively inhibited the growth of the 4T1 breast cancer cell line, reduced cell migration, induced apoptosis, and downregulated key signaling pathways like PI3K/Akt. It synergized with capecitabine, showcasing potential for combination therapy. []
- Rhabdomyosarcoma (RMS): Mocetinostat showed promising activity in RMS models, both in vitro and in vivo. It exhibited synergistic effects with vinorelbine, highlighting its potential for combination therapies in RMS. []
- Glioblastoma: In glioblastoma cell lines (C6 and T98G), Mocetinostat effectively inhibited proliferation, induced apoptosis, and promoted cell differentiation. It also showed potential in suppressing tumor growth, metastasis, and angiogenesis. []
- Melanoma: Preclinical data suggest Mocetinostat's ability to enhance anti-tumor immune responses in melanoma. It was shown to decrease immunosuppressive cell populations while promoting anti-tumor immune responses, supporting its potential for combination therapies with immune checkpoint inhibitors. [, , ]
- Prostate Cancer: Research has explored the use of prostate-specific membrane antigen (PSMA)-targeted polymersomes for delivering Mocetinostat and docetaxel to prostate cancer cells. This targeted approach resulted in synergistic anti-cancer effects in three-dimensional spheroid cultures. []
Q12: What is the evidence for Mocetinostat's efficacy in clinical trials?
A12: Mocetinostat has been evaluated in various clinical trials, primarily in hematological malignancies:
- Hodgkin Lymphoma (HL): A phase II trial of Mocetinostat in relapsed/refractory HL demonstrated promising single-agent activity, with a manageable safety profile, particularly in the context of heavily pretreated patients. [, ]
- Myelodysplastic Syndrome (MDS): A phase II trial investigated Mocetinostat in combination with 5-azacitidine in MDS and AML patients. This combination showed promising activity, with encouraging response rates and manageable toxicity. [, ]
- Other Lymphomas: Clinical trials have also explored Mocetinostat in other lymphoma subtypes, including follicular lymphoma and diffuse large B-cell lymphoma, with modest single-agent activity observed. [, ]
- Urothelial Carcinoma (UC): Mocetinostat was investigated in a phase 2 trial for UC patients with specific genetic alterations, but the results were not detailed in the provided abstracts. [, ]
Q13: Are there known resistance mechanisms to Mocetinostat?
A: While the research provided doesn't extensively delve into specific resistance mechanisms to Mocetinostat, one study indicated that resistance to MEK inhibitors in KRAS mutant lung cancers could be overcome by Mocetinostat through the suppression of ZEB1. This suggests that targeting EMT-related pathways could be a potential strategy to combat resistance to Mocetinostat. [, ] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.
Q14: What are the known toxicities and safety concerns associated with Mocetinostat?
A: The most frequent adverse events reported in Mocetinostat clinical trials include fatigue, thrombocytopenia, anemia, nausea, and diarrhea. [, , , , ] One study mentioned a case of significant pericardial adverse events, raising concerns about potential cardiac toxicity. [] Notably, a temporary suspension of patient enrollment in Mocetinostat trials occurred due to potential cardiac complications, emphasizing the need for careful monitoring and further investigation into its cardiac safety profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


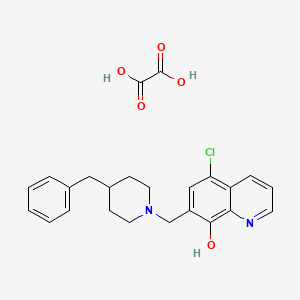


![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
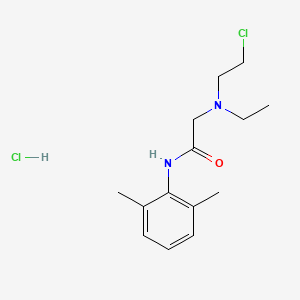
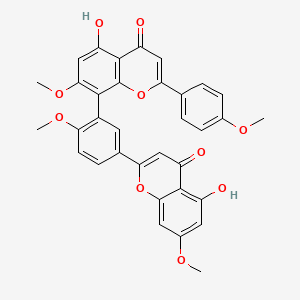
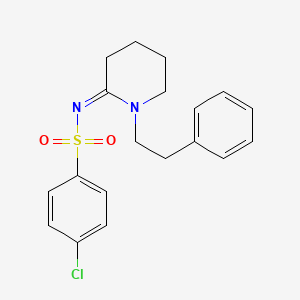
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
